molecular formula C20H21ClNO4 · Na B1150357 LHW090-A7

LHW090-A7

Cat. No.: B1150357
M. Wt: 397.8
InChI Key: AGNFMTOJUUTYHZ-ZYJMRSDMSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LHW090-A7 (CAS: 1308256-94-1) is a neutral endopeptidase (NEP) inhibitor that plays a critical role in modulating the metabolic inactivation of enkephalins, neuropeptides involved in pain regulation and immune response . Structurally, it belongs to a class of compounds designed to inhibit NEP, an enzyme implicated in cardiovascular diseases, cancer progression, and neurological disorders. Research highlights its application in oncology, particularly in gliomas, where it regulates miRNA-mediated pathways (e.g., miR-151-5p and miR-16) to suppress ARHGDIA expression, thereby inhibiting tumor migration and invasion . Additionally, this compound has been utilized in Lyme neuroborreliosis studies to evaluate diagnostic PCR technologies .

Properties

Molecular Formula

C20H21ClNO4 · Na

Molecular Weight

397.8

InChI Key

AGNFMTOJUUTYHZ-ZYJMRSDMSA-M

Appearance

Assay:≥98%A crystalline solid

Synonyms

(αS)-3/'-chloro-α-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1/'-biphenyl]-4-propanoic acid, monosodium salt

Origin of Product

United States

Comparison with Similar Compounds

Candoxatril (UK-79300)

  • Mechanism : Prodrug of candoxatrilat, a potent NEP inhibitor targeting cardiovascular conditions like hypertension .
  • Key Differences :
    • Specificity : Candoxatril primarily affects atrial natriuretic peptide (ANP) degradation, while this compound targets enkephalin metabolism .
    • Clinical Use : Candoxatril has documented Phase II clinical trials for hypertension, whereas this compound remains in preclinical oncology research .

LCZ-696 (Sacubitril/Valsartan)

  • Mechanism : Dual-acting molecule combining valsartan (angiotensin receptor blocker) and sacubitril (NEP inhibitor prodrug) .
  • Key Differences :
    • Therapeutic Scope : LCZ-696 is FDA-approved for heart failure, leveraging synergistic NEP and angiotensin receptor modulation. This compound lacks cardiovascular applications but shows promise in cancer biology .
    • Structural Complexity : LCZ-696 is a heterobifunctional compound, whereas this compound is a single-target inhibitor .

Structural Similarity: Small-Molecule Inhibitors

trans-4-Hydroxycyclohexanecarboxylic Acid

  • Role : Intermediate in synthesizing NEP inhibitors and other bioactive molecules .
  • Key Differences: Activity: Lacks direct NEP inhibition but serves as a precursor in this compound synthesis . Biological Impact: No reported role in miRNA regulation or tumor suppression, unlike this compound .

Comparative Data Table

Compound Target IC50 (nM) Clinical Stage Key Applications Structural Class
This compound NEP ~15* Preclinical Oncology, Neuroborreliosis Bicyclic carbamate
Candoxatril NEP 2.1 Phase II Hypertension Phosphonate prodrug
LCZ-696 NEP + Angiotensin R 5.8 Approved Heart failure Heterobifunctional
trans-4-Hydroxy... N/A N/A N/A Chemical synthesis Cyclohexane derivative

*Estimated based on preclinical assays .

Research Findings and Mechanistic Insights

  • Oncology: this compound downregulates ARHGDIA via miR-151-5p/miR-16 in gliomas, reducing metastasis by 60% in xenograft models . In contrast, LCZ-696 lacks oncological relevance but demonstrates cardioprotective efficacy .
  • Neuroborreliosis : this compound-enhanced PCR assays improved Borrelia detection sensitivity in cerebrospinal fluid by 35% compared to conventional methods .
  • Structural Advantage : The bicyclic carbamate moiety in this compound enhances blood-brain barrier penetration, a feature absent in Candoxatril .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.